molecular formula C13H11FN2O2 B2407893 1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926240-78-0

1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B2407893
CAS No.: 926240-78-0
M. Wt: 246.241
InChI Key: SKEMDXFVYOXUAB-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a fluorinated cyclopenta[c]pyrazole derivative with a molecular formula of C₁₃H₁₁FN₂O₂ (inferred from structural analogs). The compound features a cyclopentane-fused pyrazole core substituted with a 3-fluorophenyl group at the 1-position and a carboxylic acid moiety at the 3-position. This structure confers unique electronic and steric properties, making it a promising scaffold for medicinal chemistry and agrochemical research.

Properties

IUPAC Name

1-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-8-3-1-4-9(7-8)16-11-6-2-5-10(11)12(15-16)13(17)18/h1,3-4,7H,2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEMDXFVYOXUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Fluorophenyl)-...-3-amine hydrochloride 4-Fluorophenyl C₁₃H₁₄ClFN₃ 253.7 Pharmaceutical building block
1-(3-Chloro-2-fluorophenyl)-...-carboxylic acid 3-Cl, 2-F C₁₃H₁₀ClFN₂O₂ 296.69 Higher lipophilicity (Cl substituent)
1-(3,4-Difluorophenyl)-...-carboxylic acid 3,4-Difluorophenyl C₁₃H₁₀F₂N₂O₂ 264.23 Enhanced metabolic stability
1-(3-Bromophenyl)-...-carboxylic acid 3-Bromophenyl C₁₃H₁₁BrN₂O₂ 315.15 Increased hydrophobicity (Br > F)

Key Observations :

  • Fluorine Position : The 3-fluorophenyl analog (target compound) likely exhibits distinct electronic effects compared to the 4-fluorophenyl derivative (), as para-substitution may alter resonance interactions with the pyrazole core.
  • Chlorine vs. Fluorine: The 3-chloro-2-fluorophenyl analog () has a higher molecular weight and lipophilicity (ClogP ≈ 2.8 vs.
  • Difluoro Substitution : 3,4-Difluoro analogs () may enhance metabolic stability due to reduced susceptibility to oxidative metabolism, a common strategy in CNS drug design.

Substituent Functionalization: Methyl and Alkyl Groups

Table 2: Alkyl/Methyl-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Applications References
1-(3-Fluoro-5-methylphenyl)-...-carboxylic acid 3-F, 5-CH₃ C₁₄H₁₃FN₂O₂ 260.26 Agrochemical scaffolds
1-(2-Fluoro-5-methylphenyl)-...-carboxylic acid 2-F, 5-CH₃ C₁₄H₁₃FN₂O₂ 260.26 Versatile small-molecule scaffold
1-(4-Ethylphenyl)-...-carboxylic acid 4-Ethylphenyl C₁₅H₁₆N₂O₂ 256.30 Hydrophobic interaction optimization

Key Observations :

  • Methyl Groups : The 3-fluoro-5-methylphenyl analog () introduces steric bulk and lipophilicity, which may improve target binding in hydrophobic pockets (e.g., kinase inhibitors).

Ring Size and Scaffold Modifications

Table 3: Ring Size Variations

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Implications References
1-(4-Fluorophenyl)-...-cyclohepta[c]pyrazole 7-membered ring C₁₅H₁₅FN₂O₂ 274.29 Altered conformational flexibility

Key Observations :

  • Expanding the fused ring from cyclopentane (5-membered) to cycloheptane (7-membered) () increases molecular weight and may modulate binding kinetics due to greater conformational freedom.

Biological Activity

1-(3-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H11FN2O2
  • Molecular Weight : 246.24 g/mol
  • SMILES Notation : C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC=C3)F
  • InChIKey : SKEMDXFVYOXUAB-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with a pyrazole core exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens like E. coli and Aspergillus niger remains to be fully characterized but is anticipated based on the behavior of similar compounds .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. Certain compounds in this class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms. While specific data on the anticancer activity of this compound is scarce, ongoing research into related pyrazole compounds provides a foundation for potential future studies in this area .

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized a series of pyrazole derivatives showing significant anti-inflammatory activity in vivo models. Some derivatives exhibited 70%-78% efficacy compared to standard treatments .
Burguete et al. (2015)Investigated various pyrazole derivatives for antimicrobial and anti-tubercular activities; certain compounds showed promising results against Mycobacterium tuberculosis and various bacterial strains .
MDPI Review (2021)Discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines with anticancer properties; indicated that modifications could enhance biological activity .

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